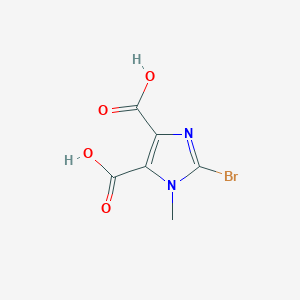

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid

Description

Crystallographic Analysis and Tautomeric Forms

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular arrangement and potential tautomeric behavior. X-ray crystallography serves as the primary method for determining the precise atomic arrangements within crystalline solids, utilizing the principle that atoms within crystals have spacings on the order of 100 picometers, which corresponds to the wavelength of x-rays. This technique exploits the diffraction patterns formed when x-rays interact with the regularly arranged atoms in the crystal lattice, providing detailed structural information about bond lengths, angles, and intermolecular interactions.

The crystalline structure of this compound exhibits characteristics typical of imidazole derivatives, with the bromine atom positioned at the 2-position of the imidazole ring and two carboxylic acid groups at the 4 and 5 positions. The melting point of 160 degrees Celsius indicates substantial intermolecular interactions, likely involving hydrogen bonding between the carboxylic acid groups of adjacent molecules. These hydrogen bonding networks contribute significantly to the overall crystal packing and stability of the compound.

Tautomeric considerations become particularly important when examining imidazole derivatives, as the nitrogen atoms in the ring can participate in proton transfer reactions. The presence of the methyl group at the N-1 position in this compound restricts certain tautomeric forms while still allowing for potential acid-base equilibria involving the carboxylic acid groups. The electron-withdrawing effect of the bromine substituent influences the electronic distribution within the ring system, potentially affecting the relative stability of different tautomeric forms and the acidity of the carboxylic acid groups.

The crystal structure determination benefits from the high atomic number of bromine, which provides strong X-ray scattering and facilitates the location of this heavy atom within the structure. Modern X-ray crystallography techniques, employing advanced detectors and computational methods, enable precise determination of atomic coordinates and thermal parameters, providing insights into molecular dynamics within the crystal lattice.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic properties. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule. The methyl group attached to the nitrogen atom typically appears as a singlet in the region around 3.5 parts per million, consistent with similar imidazole derivatives. The aromatic proton on the imidazole ring appears further downfield, reflecting the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing bromine substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid groups appear in the characteristic region around 160-170 parts per million, while the aromatic carbons of the imidazole ring exhibit signals in the 120-140 parts per million range. The carbon bearing the bromine substituent shows distinctive chemical shift patterns influenced by the heavy atom effect and the electronegative nature of bromine.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The carboxylic acid groups exhibit broad absorption bands in the 2500-3300 wavenumber region due to hydrogen-bonded hydroxyl stretching vibrations, while the carbonyl stretching vibrations appear around 1700 wavenumbers. The imidazole ring shows characteristic aromatic carbon-hydrogen stretching and bending vibrations, with the bromine substitution affecting the fingerprint region of the spectrum.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The imidazole chromophore, modified by bromine substitution and carboxylic acid groups, exhibits absorption maxima that reflect the extended conjugation and electron distribution within the system. The presence of the heavy bromine atom can introduce spin-orbit coupling effects that may influence the photophysical properties of the compound.

The following table summarizes key spectroscopic parameters for this compound and related compounds:

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry studies employing density functional theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. These theoretical investigations complement experimental observations and offer detailed understanding of molecular geometries, electronic distributions, and energetic properties that may not be directly accessible through experimental methods alone.

Density functional theory calculations reveal the optimized molecular geometry of the compound, including precise bond lengths, bond angles, and dihedral angles. The calculations demonstrate how the bromine substituent influences the electronic density distribution within the imidazole ring system, with significant effects on the electron-withdrawing character of the ring and the subsequent impact on the carboxylic acid group properties. The computational results indicate that the bromine atom creates a significant dipole moment within the molecule, affecting both intramolecular and intermolecular interactions.

Molecular orbital analysis provides detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and electronic properties. The calculations show that the bromine substituent significantly lowers the energy of both occupied and unoccupied orbitals compared to the unsubstituted parent compound. The frontier molecular orbitals exhibit contributions from both the imidazole ring system and the carboxylic acid groups, indicating extensive conjugation throughout the molecule.

The electrostatic potential surface calculations reveal regions of positive and negative charge distribution within the molecule, providing insights into potential intermolecular interaction sites. The carboxylic acid groups exhibit significant negative electrostatic potential regions, consistent with their hydrogen bond acceptor capabilities, while the area around the bromine atom shows distinctive electronic characteristics that influence molecular recognition and binding properties.

Natural bond orbital analysis provides information about charge distribution, atomic charges, and bond orders within the molecule. These calculations reveal that the bromine substitution significantly affects the charge distribution on the imidazole nitrogen atoms and influences the acidity of the carboxylic acid groups through electronic effects transmitted through the ring system.

Comparative Structural Analysis with Related Brominated Imidazole Derivatives

Comparative structural analysis of this compound with related brominated imidazole derivatives reveals important structure-activity relationships and provides insights into the unique properties conferred by the specific substitution pattern. The comparison encompasses compounds with varying bromine positions, different substituents on the nitrogen atoms, and alternative carboxylic acid arrangements.

2-Bromo-1-(phenylmethyl)-1H-imidazole-4,5-dicarboxylic acid, with molecular formula C₁₂H₉BrN₂O₄ and molecular weight 325.11 grams per mole, represents a structurally related compound where the methyl group is replaced by a phenylmethyl substituent. This structural modification significantly increases the molecular size and introduces additional aromatic character, affecting both the compound's physical properties and potential biological activities. The benzyl substitution provides additional sites for intermolecular interactions and may influence the compound's solubility and membrane permeability characteristics.

The parent compound 1H-Imidazole-4,5-dicarboxylic acid, with molecular formula C₅H₄N₂O₄ and significantly lower molecular weight of 156.10 grams per mole, lacks both the bromine substituent and the methyl group. This comparison highlights the substantial impact of halogen substitution on molecular properties, including electronic distribution, reactivity patterns, and intermolecular interaction capabilities. The absence of bromine results in different spectroscopic characteristics and altered chemical behavior.

2-Propyl-1H-imidazole-4,5-dicarboxylic acid, with molecular formula C₈H₁₀N₂O₄ and molecular weight 198.18 grams per mole, demonstrates the effect of alkyl chain length on molecular properties. The propyl substituent at the 2-position, compared to the bromine in the target compound, provides insights into the relative effects of electron-donating versus electron-withdrawing substituents on the imidazole ring system.

The synthesis and characterization of 4-Bromo-1,2-dimethyl-1H-imidazole, though lacking the carboxylic acid functionalities, provides valuable information about brominated imidazole chemistry. This compound serves as an important building block for constructing various bioactive molecules and demonstrates the synthetic utility of brominated imidazole derivatives in pharmaceutical applications.

The following comparative table summarizes key structural and physical properties of related brominated imidazole derivatives:

The structural comparisons reveal that the specific positioning of the bromine atom at the 2-position in this compound creates unique electronic effects that distinguish it from other brominated imidazole derivatives. The combination of the electron-withdrawing bromine substituent with the dual carboxylic acid functionalities generates a compound with distinctive properties suitable for various applications in synthetic chemistry and materials science.

Properties

IUPAC Name |

2-bromo-1-methylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4/c1-9-3(5(12)13)2(4(10)11)8-6(9)7/h1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLLKSGOHGFCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383449 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773099-18-6 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773099-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid typically involves the bromination of 1-methyl-1H-imidazole-4,5-dicarboxylic acid. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups present in the molecule.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the imidazole ring or the bromine atom.

Reduction Products: Reduced forms of the imidazole ring or the bromine atom.

Scientific Research Applications

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazole-4,5-dicarboxylic Acid Derivatives

Substituent Variations at the 2-Position

- 2-(2-Methylbenzylthio)-1H-imidazole-4,5-dicarboxylic acid derivatives (5a–5g, 6a–6g): These compounds feature sulfur-containing substituents (thio or sulfonyl groups) at the 2-position. Unlike the bromine in the target compound, these groups confer distinct electronic and steric effects. For instance, sulfonyl derivatives (6a–6g) exhibit enhanced antibacterial and antifungal activities, as demonstrated in antimicrobial assays .

- 2-Methylglyoxaline-4:5-dicarboxylic acid : This analog (glyoxaline = imidazole) has a methyl group at the 2-position. Its potassium hydrogen salt has a melting point of 271°C, suggesting higher thermal stability compared to brominated analogs, which may decompose at lower temperatures due to bromine’s labile nature .

Functional Group Modifications

- 2-Bromo-1H-imidazole-4,5-dicarbonitrile: Replacing the dicarboxylic acid groups with nitriles (4,5-dicyano) drastically reduces polarity, making this compound more lipophilic. This modification is advantageous in drug design for improving blood-brain barrier penetration .

Non-Imidazole Dicarboxylic Acid Analogs

- 1-Aminoindan-1,5-dicarboxylic acid: A non-imidazole dicarboxylic acid with an indane core. It acts as a competitive antagonist of metabotropic glutamate receptor 1α (mGluR1α), demonstrating neuroprotective effects in diffuse brain injury models. This contrasts with imidazole-based dicarboxylic acids, which lack direct neurological receptor targeting .

Key Findings and Implications

Substituent Effects : Bromine at the 2-position increases electrophilicity, enabling cross-coupling reactions, while methyl or sulfonyl groups alter steric bulk and electronic properties, influencing bioactivity .

Functional Group Impact : Dicarboxylic acids enhance solubility and enable derivatization, whereas nitriles or hydrazides modify pharmacokinetic profiles .

Biological Relevance: Structural analogs like 1-aminoindan-1,5-dicarboxylic acid demonstrate that non-imidazole frameworks can target specific receptors, underscoring the need for scaffold diversity in drug discovery .

Biological Activity

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid (BMIDCA) is a chemical compound with significant potential in pharmacological applications due to its unique structural features. This compound, characterized by the presence of a bromine atom and two carboxylic acid groups on the imidazole ring, exhibits a variety of biological activities that warrant detailed investigation.

- Molecular Formula: C₆H₅BrN₂O₄

- Molecular Weight: 249.02 g/mol

- Structure: The compound features a bromine atom at the second position of the imidazole ring and two carboxylic acid groups at the 4 and 5 positions. This unique arrangement enhances its reactivity and biological interactions compared to simpler analogs.

BMIDCA interacts with various biological targets, including enzymes and receptors, due to its versatile heterocyclic structure. The mechanism involves:

- Hydrogen Bonding: The carboxylic acid groups can form hydrogen bonds with biological macromolecules.

- Aromatic Interactions: The imidazole ring facilitates aromatic stacking interactions with nucleobases or protein residues.

Biological Activities

Research indicates that BMIDCA exhibits several notable biological activities:

Antiviral Activity

Studies have shown that derivatives of imidazole-4,5-dicarboxylic acids, including BMIDCA, possess antiviral properties. For instance:

- Dengue Virus Inhibition: Compounds structurally related to BMIDCA demonstrated micromolar-level inhibition against dengue virus replication, suggesting potential therapeutic applications in treating viral infections .

- Yellow Fever Virus Selectivity: Certain derivatives exhibited selective inhibitory properties against yellow fever virus, indicating a promising avenue for further research in antiviral drug development .

Anticancer Properties

BMIDCA has been linked to anticancer activities:

- Research highlights that imidazole derivatives can inhibit cancer cell proliferation through various pathways, including the inhibition of specific kinases involved in tumor growth .

- In vitro studies have shown that BMIDCA and its derivatives can induce apoptosis in cancer cell lines, making them candidates for further anticancer drug development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Imidazole derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Neurological Activity

Recent studies suggest that BMIDCA may have neuroprotective effects:

- In animal models of Parkinson's disease, derivatives of imidazole-4,5-dicarboxylic acids demonstrated significant antiparkinsonian activity, improving locomotor functions and reducing catalepsy symptoms .

Comparative Analysis with Related Compounds

To understand the unique properties of BMIDCA, it is essential to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid | Single carboxylic group | Different activity profile |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | Ester derivative; enhanced solubility | Varies from BMIDCA |

| 1-Methylimidazole | Lacks bromine and dicarboxyl groups | Simpler structure; different reactivity |

The presence of the bromine atom in BMIDCA contributes to its distinct chemical properties and reactivity compared to its chloro and iodo analogs. This uniqueness enhances its potential applications in pharmaceuticals.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of BMIDCA:

- Antiviral Screening : A high-throughput screening assay identified several imidazole derivatives with significant antiviral activity against dengue and yellow fever viruses. BMIDCA's structural analogs were included in this screening, demonstrating promising results .

- Antiparkinsonian Activity : In a study assessing dopaminergic transmission suppression, BMIDCA derivatives showed a significant increase in locomotor activity in rodent models compared to controls. These findings suggest potential therapeutic benefits for neurodegenerative diseases .

- Inhibition Studies : Various studies have reported that imidazole derivatives can inhibit key enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic roles .

Q & A

Q. What are the key challenges in synthesizing 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid, and how can reaction conditions be optimized?

Synthesis of brominated imidazole derivatives often faces challenges such as low yields due to competing side reactions (e.g., debromination) and regioselectivity issues. To optimize conditions:

- Precursor selection : Use Schiff base intermediates (e.g., benzil derivatives) to stabilize reactive sites and improve regiocontrol .

- Catalytic systems : Employ ammonium acetate (CH₃COONH₄) as a catalyst under reflux conditions (12–15 hours) to enhance cyclization efficiency .

- Solvent choice : Polar aprotic solvents like DMSO can improve solubility and reaction homogeneity, as demonstrated in analogous imidazole syntheses .

- Monitoring : Track reaction progress via TLC and adjust temperature/pH to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Robust characterization requires a multi-technique approach:

- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at position 2, methyl at position 1) using ¹H and ¹³C NMR .

- Mass spectrometry : Validate molecular weight (e.g., exact mass via HRMS) and detect halogen isotopic patterns .

- Thermal analysis : Determine melting point consistency (e.g., deviations >2°C indicate impurities) .

- Elemental analysis : Verify C, H, N, and Br content to assess stoichiometric accuracy .

Q. What solubility properties are critical for experimental design involving this compound?

Solubility impacts reaction design and bioactivity testing:

- Polar solvents : High solubility in DMSO or DMF facilitates homogeneous reaction conditions .

- Aqueous compatibility : Poor water solubility may necessitate derivatization (e.g., esterification) for biological assays .

- Crystallization : Ethanol-water mixtures (1:1 v/v) are effective for recrystallization, yielding high-purity solids .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) resolve contradictions in synthetic yield data?

Conflicting yield reports often stem from unoptimized variables. A DoE approach includes:

- Factor screening : Prioritize variables (e.g., temperature, catalyst loading) using Plackett-Burman designs .

- Response surface methodology (RSM) : Model interactions between factors (e.g., reflux time vs. solvent volume) to identify optimal conditions .

- Validation : Replicate high-yield conditions (e.g., 65% yield in analogous triazole syntheses) and compare with computational predictions .

Q. What computational strategies are effective for predicting reaction pathways and regioselectivity?

Quantum chemical calculations and cheminformatics tools can guide experimental work:

- Reaction path search : Use density functional theory (DFT) to map energy barriers for bromination and methylation steps .

- Template-based prediction : Leverage databases like REAXYS and PISTACHIO to identify analogous reaction mechanisms .

- Machine learning : Train models on imidazole reaction datasets to predict regioselectivity under varying conditions .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require systematic validation:

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Structure-activity relationships (SAR) : Compare derivatives (e.g., fluoro or nitro substitutions) to isolate bromine’s role in activity .

- Molecular docking : Validate interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .

Q. What reactor design considerations are critical for scaling up synthesis sustainably?

Scale-up challenges include heat transfer and waste minimization:

- Flow chemistry : Microreactors improve heat dissipation and reduce reaction time for exothermic steps .

- Membrane separation : Integrate nanofiltration to recover catalysts and unreacted precursors .

- Lifecycle analysis : Optimize solvent recovery (e.g., DMSO distillation) to meet green chemistry metrics .

Methodological Resources

- Experimental design : Refer to CRDC subclass RDF2050112 for reactor design protocols .

- Data analysis : Apply ICReDD’s computational-experimental feedback loop to refine reaction parameters .

- Safety protocols : Adopt ISO-compliant handling guidelines for brominated compounds (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.